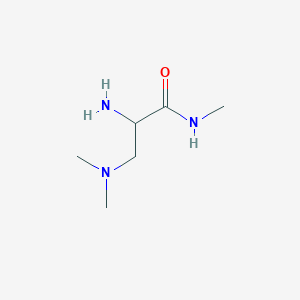

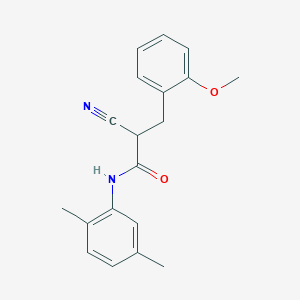

![molecular formula C7H8N2O4S B2661312 甲基[(4,6-二羟基嘧啶-2-基)硫基]乙酸酯 CAS No. 370077-73-9](/img/structure/B2661312.png)

甲基[(4,6-二羟基嘧啶-2-基)硫基]乙酸酯

货号 B2661312

CAS 编号:

370077-73-9

分子量: 216.21

InChI 键: NHTKWLXNQXSJMG-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

- Catalysis and Organic Synthesis Researchers have employed this compound in the synthesis of diiron(III) complexes. These complexes play a crucial role in catalytic reactions, particularly in oxidation processes. The compound’s thioacetate group contributes to its reactivity, making it a potential catalyst for organic transformations.

- Selective Hydroxylation of Alkanes Methyl [(4,6-Dihydroxypyrimidin-2-yl)thio]acetate has demonstrated promise as a selective hydroxylating agent for alkanes. Its ability to introduce hydroxyl groups at specific positions in hydrocarbon molecules makes it valuable for designing functionalized compounds.

- Researchers have explored the compound’s interactions with biological systems. It has been used in proteomics research, where understanding protein function and structure is critical. Its unique sulfur-containing moiety may play a role in protein-ligand interactions .

- Metal Complexes and Coordination Chemistry The thioacetate group in this compound can coordinate with metal ions, forming stable complexes. These complexes find applications in fields such as coordination chemistry, bioinorganic chemistry, and materials science. Investigating the behavior of metal-thioacetate complexes is an active area of research.

- The presence of hydroxyl groups in the pyrimidine ring suggests potential antioxidant activity. Researchers are exploring whether Methyl [(4,6-Dihydroxypyrimidin-2-yl)thio]acetate could serve as an antioxidant agent, protecting cells from oxidative stress .

- Given its unique structure, this compound could serve as a scaffold for designing novel drugs. Medicinal chemists may explore modifications to enhance its bioactivity or selectivity against specific targets. Its dual hydroxyl groups provide opportunities for hydrogen bonding interactions in drug-receptor binding sites .

Biological Studies and Proteomics

Potential Antioxidant Properties

Drug Design and Medicinal Chemistry

未来方向

属性

IUPAC Name |

methyl 2-[(4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4S/c1-13-6(12)3-14-7-8-4(10)2-5(11)9-7/h2H,3H2,1H3,(H2,8,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHTKWLXNQXSJMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSC1=NC(=CC(=O)N1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

2-Amino-3-(dimethylamino)-N-methylpropanamide

2243176-94-3

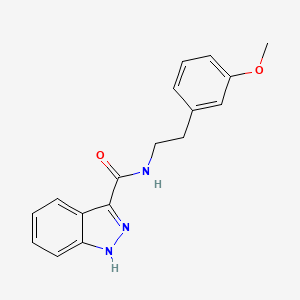

N-(3-methoxyphenethyl)-1H-indazole-3-carboxamide

946343-71-1

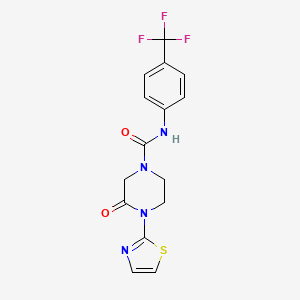

![2-((3,5-dimethylphenyl)amino)-10H-[1,3]dioxolo[4,5-g][1,3,4]thiadiazolo[2,3-b]quinazolin-10-one](/img/structure/B2661229.png)

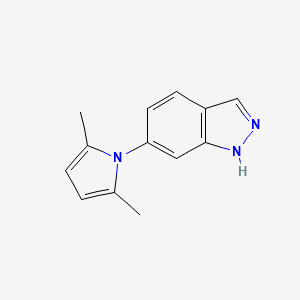

![{[2-(3,5-Difluorophenoxy)-5-fluorophenyl]methyl}(methyl)amine](/img/structure/B2661232.png)

![3-(2,3,4-Trifluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2661235.png)

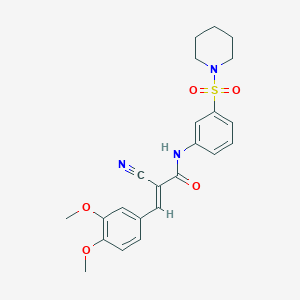

![2-[[(E)-2-cyano-3-(2,5-dimethyl-1-phenylpyrrol-3-yl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2661238.png)

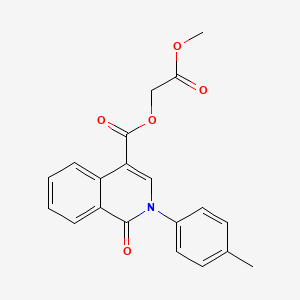

![1-[(4-Fluorosulfonyloxyphenyl)-methylsulfamoyl]-4-methylbenzene](/img/structure/B2661241.png)

![1-({Imidazo[1,2-a]pyridin-2-yl}methyl)-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2661242.png)

![4-(4-bromophenyl)-6-isobutyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2661249.png)